
Pap-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pap-IN-1 is a binuclear metallohydrolase inhibitor specifically targeting purple acid phosphatases. It has shown significant potential in the research of anti-osteoporotic drug development due to its high specificity and inhibitory activity against mammalian and porcine purple acid phosphatases .
Preparation Methods
The synthesis of Pap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pap-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Pap-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of metallohydrolases and to understand the mechanisms of enzyme inhibition.
Biology: this compound is used in research to study the role of purple acid phosphatases in various biological processes.
Mechanism of Action
Pap-IN-1 exerts its effects by specifically binding to the active site of purple acid phosphatases, inhibiting their enzymatic activity. This inhibition occurs through the formation of a stable complex between this compound and the enzyme, preventing the enzyme from catalyzing its substrate. The molecular targets of this compound include the active sites of mammalian and porcine purple acid phosphatases, and the pathways involved are related to bone metabolism and osteoclast activity .
Properties
Molecular Formula |
C25H44NO4P |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
[(octadecanoylamino)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C25H44NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(27)26-25(31(28,29)30)23-20-17-16-18-21-23/h16-18,20-21,25H,2-15,19,22H2,1H3,(H,26,27)(H2,28,29,30) |
InChI Key |
NOHXEIXAWYHPRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



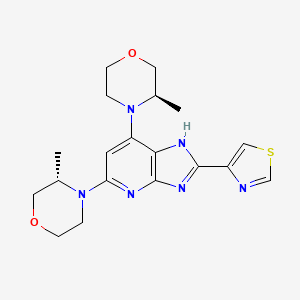
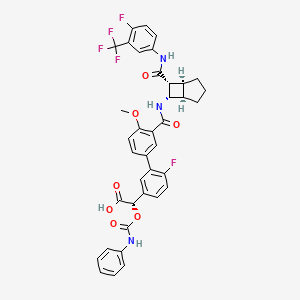


![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
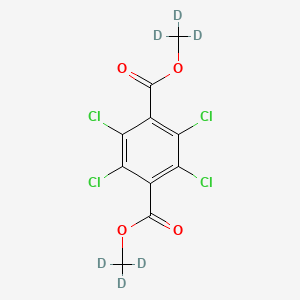
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
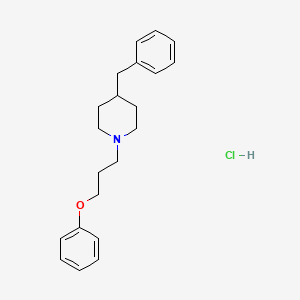
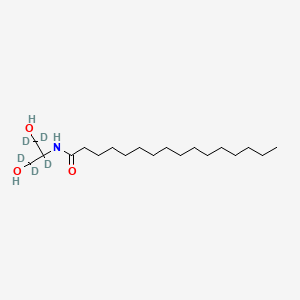

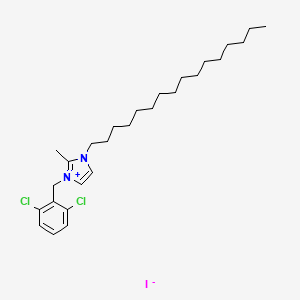
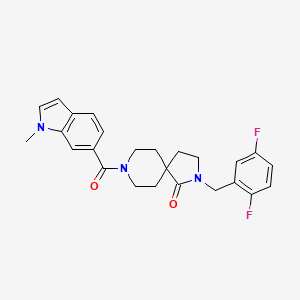
![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
